molecular formula C18H13N3O4S B2680585 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)acetamide CAS No. 394227-72-6

2-(1,3-dioxoisoindolin-2-yl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)acetamide

Cat. No.: B2680585
CAS No.: 394227-72-6
M. Wt: 367.38
InChI Key: VWTYDYYYIGKMDF-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindolin-2-yl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)acetamide is a complex organic compound that features a combination of isoindolinone, thiazole, and furan moieties

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be studied through in vitro and in vivo assays.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features might interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Isoindolinone Core: This can be achieved through the cyclization of phthalic anhydride with primary amines.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Furan Ring Introduction: The furan ring can be introduced through the cyclization of 1,4-dicarbonyl compounds.

    Final Coupling: The final step involves coupling the isoindolinone, thiazole, and furan moieties through amide bond formation using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindolin-2-yl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The isoindolinone moiety can be reduced to isoindoline.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or KMnO4 can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like LiAlH4.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Isoindoline derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(2-furyl)thiazol-2-yl)acetamide
  • 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(5-methylthiazol-2-yl)acetamide

Uniqueness

The uniqueness of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)acetamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4S/c1-10-6-7-14(25-10)13-9-26-18(19-13)20-15(22)8-21-16(23)11-4-2-3-5-12(11)17(21)24/h2-7,9H,8H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTYDYYYIGKMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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